molecular formula C11H16Cl3N B7721217 N,N-Bis(2-chloroethyl)benzylamine hydrochloride

N,N-Bis(2-chloroethyl)benzylamine hydrochloride

Cat. No. B7721217
M. Wt: 268.6 g/mol
InChI Key: AZRWNJFEUSHORT-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)benzylamine hydrochloride is a useful research compound. Its molecular formula is C11H16Cl3N and its molecular weight is 268.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Bis(2-chloroethyl)benzylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Bis(2-chloroethyl)benzylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemotherapy Studies : N,N-Bis(2-chloroethyl)benzylamine hydrochloride has been synthesized and studied for its potential applications in cancer chemotherapy. Notably, Pettit, Blonda, and Harrington (1963) explored its use in antineoplastic agents, particularly focusing on N-benzyl-N-bis(2-haloethyl)amines, which are relevant in the context of cancer chemotherapy (Pettit, Blonda, & Harrington, 1963).

  • Synthesis and Structural Analysis : Research by Kivelä et al. (2005) and Zalán et al. (2006) explored the synthesis and conformational analysis of complex organic compounds involving N,N-Bis(2-chloroethyl)benzylamine hydrochloride. These studies included the preparation of benzoxazaphosphinine oxides and saturated benzodiazaphosphininines, analyzing their stereochemistry and conformations primarily through NMR spectroscopy and DFT geometry optimizations (Kivelä et al., 2005); (Zalán et al., 2006).

  • Antifungal Activity : Maeda et al. (1991) synthesized and examined the antifungal activity of compounds related to N,N-Bis(2-chloroethyl)benzylamine hydrochloride. They particularly studied butenafine hydrochloride and its effectiveness against various fungal infections (Maeda et al., 1991).

  • Phosphoramide Mustards Synthesis : Ludeman et al. (1993) conducted research on the synthesis of phosphoramide mustards with isotopic enrichment, using N,N-Bis(2-chloroethyl)phosphoramidic dichloride, which is related to N,N-Bis(2-chloroethyl)benzylamine hydrochloride. This study has implications for understanding the metabolism of cyclophosphamide, a widely used chemotherapy drug (Ludeman et al., 1993).

  • Complex Metal Organic Chemistry : Research by Köksal et al. (2001) involved the synthesis and characterization of metal complexes using ligands derived from N,N-Bis(2-chloroethyl)benzylamine hydrochloride. This study contributes to the broader understanding of antimicrobial activity in metal-organic complexes (Köksal et al., 2001).

properties

IUPAC Name

benzyl-bis(2-chloroethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N.ClH/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRWNJFEUSHORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[NH+](CCCl)CCCl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(2-chloroethyl)benzylamine hydrochloride

CAS RN

10429-82-0
Record name Benzenemethanamine, N,N-bis(2-chloroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10429-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-chloroethyl)benzylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010429820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Zhan, L Xu, X Dong, J Dong, X Yi, X Ma, N Qiu… - European Journal of …, 2016 - Elsevier
A series of novel pyrazol-furan carboxamide analogues were designed, synthesized and biologically evaluated for their Akt1 inhibitory activities, as well as anti-proliferative efficacies …
Number of citations: 22 www.sciencedirect.com
W Zhan, D Li, J Che, L Zhang, B Yang, Y Hu… - European journal of …, 2014 - Elsevier
A set of forty-seven Akt1 inhibitors was used for the development of molecular docking based QSAR model by using nonlinear regression. The integration of docking scores, key …
Number of citations: 57 www.sciencedirect.com

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